
4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring substituted with phenyl and phenylimino groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The phenyl and phenylimino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Applications De Recherche Scientifique
4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2,4,5-triphenyl-: Known for its use in organic synthesis and as a ligand in coordination chemistry.
4,5-Diphenyl-1H-imidazol-2-amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59800-96-3 |
|---|---|
Formule moléculaire |
C21H16N4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N,2-diphenyl-5-phenyliminoimidazol-4-amine |
InChI |
InChI=1S/C21H16N4/c1-4-10-16(11-5-1)19-24-20(22-17-12-6-2-7-13-17)21(25-19)23-18-14-8-3-9-15-18/h1-15H,(H,22,23,24,25) |
Clé InChI |
FUXPZFSZQMHZAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)C(=N2)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



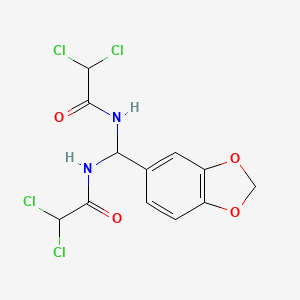
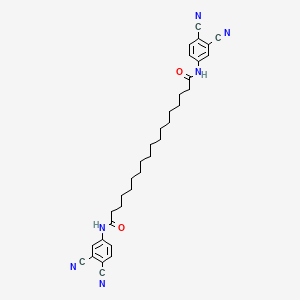
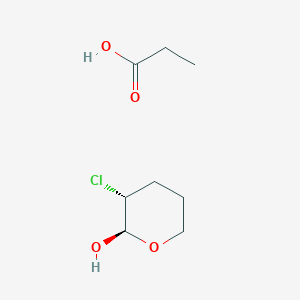

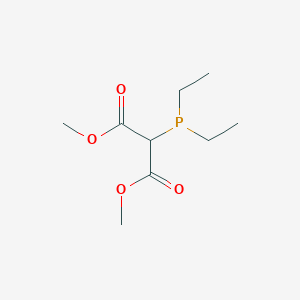
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)

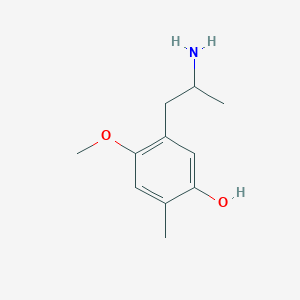



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
